molecular formula C8H13N B013000 N,N,4-Trimethyl-4-penten-2-yn-1-amine CAS No. 19837-34-4

N,N,4-Trimethyl-4-penten-2-yn-1-amine

Cat. No. B013000
CAS RN: 19837-34-4
M. Wt: 123.2 g/mol
InChI Key: IRLJAAAWXIUAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,4-Trimethyl-4-penten-2-yn-1-amine, also known as TMPEA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. TMPEA is a tertiary amine that contains a triple bond, making it a unique molecule with distinct properties.

Scientific Research Applications

N,N,4-Trimethyl-4-penten-2-yn-1-amine has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been used as a catalyst in various reactions, such as the addition of organometallic reagents to aldehydes and ketones. In materials science, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been used as a ligand in the synthesis of metal-organic frameworks. In medicinal chemistry, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been studied for its potential as a drug lead compound due to its unique structure and pharmacological properties.

Mechanism Of Action

The mechanism of action of N,N,4-Trimethyl-4-penten-2-yn-1-amine is not fully understood, but it is believed to act as a weak base and a nucleophile due to the presence of the tertiary amine and triple bond. N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to form complexes with various metal ions, such as copper and zinc, which may contribute to its biological activity.

Biochemical And Physiological Effects

N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to have various biochemical and physiological effects, including antimicrobial, antifungal, and anticancer activity. N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. N,N,4-Trimethyl-4-penten-2-yn-1-amine has also been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using N,N,4-Trimethyl-4-penten-2-yn-1-amine in lab experiments is its unique structure, which allows for the formation of complexes with various metal ions. This property can be exploited in various catalytic and synthetic reactions. However, one limitation of using N,N,4-Trimethyl-4-penten-2-yn-1-amine is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines.

Future Directions

There are several future directions for research on N,N,4-Trimethyl-4-penten-2-yn-1-amine. One area of interest is the development of N,N,4-Trimethyl-4-penten-2-yn-1-amine-based metal-organic frameworks for various applications, such as gas storage and separation. Another area of interest is the optimization of N,N,4-Trimethyl-4-penten-2-yn-1-amine as a drug lead compound, as it has shown promising activity against various cancer cell lines. Additionally, further studies on the mechanism of action of N,N,4-Trimethyl-4-penten-2-yn-1-amine are needed to fully understand its biological activity.

Synthesis Methods

N,N,4-Trimethyl-4-penten-2-yn-1-amine can be synthesized through a multi-step process that involves the reaction of 4-penten-2-yn-1-ol with trimethylamine. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then treated with an acid, such as hydrochloric acid, to yield N,N,4-Trimethyl-4-penten-2-yn-1-amine. The overall yield of this synthesis method is around 50%, making it a relatively efficient process.

properties

CAS RN

19837-34-4

Product Name

N,N,4-Trimethyl-4-penten-2-yn-1-amine

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

N,N,4-trimethylpent-4-en-2-yn-1-amine

InChI

InChI=1S/C8H13N/c1-8(2)6-5-7-9(3)4/h1,7H2,2-4H3

InChI Key

IRLJAAAWXIUAPT-UHFFFAOYSA-N

SMILES

CC(=C)C#CCN(C)C

Canonical SMILES

CC(=C)C#CCN(C)C

synonyms

N,N,4-Trimethyl-4-penten-2-yn-1-amine

Origin of Product

United States

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